1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole
CAS No.: 1855890-49-1
Cat. No.: VC2897145
Molecular Formula: C7H6F2N2
Molecular Weight: 156.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1855890-49-1 |
---|---|
Molecular Formula | C7H6F2N2 |
Molecular Weight | 156.13 g/mol |
IUPAC Name | 1-(2,2-difluoroethyl)-4-ethynylpyrazole |
Standard InChI | InChI=1S/C7H6F2N2/c1-2-6-3-10-11(4-6)5-7(8)9/h1,3-4,7H,5H2 |
Standard InChI Key | PYGXXQOBZUZYHQ-UHFFFAOYSA-N |
SMILES | C#CC1=CN(N=C1)CC(F)F |
Canonical SMILES | C#CC1=CN(N=C1)CC(F)F |
Introduction
Chemical Identity and Structural Properties
1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole is identified by several key chemical identifiers that facilitate its recognition in scientific literature and chemical databases.
Basic Chemical Information
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
CAS Number | 1855890-49-1 |
Molecular Formula | C₇H₆F₂N₂ |
Molecular Weight | 156.13 g/mol |
IUPAC Name | 1-(2,2-difluoroethyl)-4-ethynylpyrazole |
Standard InChI | InChI=1S/C7H6F2N2/c1-2-6-3-10-11(4-6)5-7(8)9/h1,3-4,7H,5H2 |
Standard InChIKey | PYGXXQOBZUZYHQ-UHFFFAOYSA-N |
SMILES | C#CC1=CN(N=C1)CC(F)F |
The compound possesses a pyrazole core with an ethynyl group (C≡CH) at position 4 and a 2,2-difluoroethyl group (-CH₂CF₂H) attached to the N1 position of the pyrazole ring .
Physical Properties
Based on available data and predictions, 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole exhibits the following physical characteristics:
Physical Property | Value |
---|---|
Physical State | Solid (at standard conditions) |
Boiling Point | 212.4±40.0 °C (Predicted) |
Density | 1.13±0.1 g/cm³ (Predicted) |
pKa | 0.00±0.10 (Predicted) |
These properties influence the compound's behavior in chemical reactions, solubility characteristics, and potential formulation approaches for pharmaceutical applications .
Structural Features and Reactivity
The compound contains several key structural features that contribute to its reactivity and potential applications:
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The pyrazole ring provides a heterocyclic core with aromatic character, contributing to the compound's stability while offering sites for further functionalization.
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The ethynyl group (-C≡CH) at the 4-position serves as a reactive handle for various transformations, particularly in click chemistry and cross-coupling reactions, making it valuable for synthetic chemistry applications.
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The 2,2-difluoroethyl group enhances metabolic stability and can modify the lipophilicity of the compound, properties that are particularly valuable in medicinal chemistry applications.
The presence of these functional groups creates a molecule with multiple reactive sites, allowing for diverse chemical transformations and potentially rich biological activity profiles.
Synthesis and Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole typically follows multi-step reaction pathways, with several possible approaches depending on the starting materials and desired purity.
Key Synthetic Steps
A potential synthetic route might involve:
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Pyrazole Core Formation: Initial synthesis of a suitable pyrazole precursor through condensation reactions of hydrazines with appropriate dicarbonyl compounds.
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Ethynyl Group Introduction: The ethynyl group can be introduced via palladium-catalyzed cross-coupling reactions (such as Sonogashira coupling) from a halogenated pyrazole intermediate, or through direct C-H functionalization strategies.
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N-Alkylation: The final step would involve N-alkylation of the pyrazole nitrogen with a suitable difluoroethyl donor, such as 2,2-difluoroethyl tosylate or similar leaving group-activated precursors.
Purification and Characterization
After synthesis, the compound would typically be purified using techniques such as:
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Column chromatography
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Recrystallization
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Preparative HPLC
Characterization would involve spectroscopic methods including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)
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Infrared spectroscopy (especially for confirming the presence of the C≡C bond)
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Mass spectrometry for molecular weight confirmation
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Elemental analysis for purity determination
Comparative Analysis with Related Compounds
To better understand the significance and unique properties of 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole, it is valuable to compare it with structurally related compounds.
Comparison with 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole (CAS: 1006442-51-8) is a structural analog that differs primarily in the 4-position substituent:
Property | 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole | 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole |
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Molecular Formula | C₇H₆F₂N₂ | C₅H₅F₂N₃O₂ |
Molecular Weight | 156.13 g/mol | 177.11 g/mol |
4-Position Substituent | Ethynyl (-C≡CH) | Nitro (-NO₂) |
Key Difference | Contains a reactive alkyne group | Contains a strongly electron-withdrawing nitro group |
Potential Applications | Click chemistry, cross-coupling | Reduction to amine, nucleophilic substitution |
The nitro group in the related compound significantly alters the electronic distribution within the pyrazole ring, likely affecting its reactivity and potential biological properties compared to the ethynyl derivative .
Relationship to 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole
Another related compound is 1-(difluoromethyl)-4-ethynyl-1H-pyrazole, which differs in the N-substituent:
Property | 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole | 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole |
---|---|---|
Molecular Formula | C₇H₆F₂N₂ | C₆H₄F₂N₂ |
Molecular Weight | 156.13 g/mol | 142.11 g/mol |
N-Substituent | 2,2-Difluoroethyl (-CH₂CF₂H) | Difluoromethyl (-CF₂H) |
Key Difference | Contains an additional methylene group | Difluoromethyl directly attached to nitrogen |
The additional methylene group in 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole creates greater conformational flexibility and potentially different physicochemical properties compared to the 1-(difluoromethyl) analog.
Current Research and Development Status
The current research landscape for 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole is primarily focused on its potential as a synthetic building block rather than as a final product with specific applications.
Research Challenges
Several challenges exist in the research and development of this compound:
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Limited Published Literature: There appears to be relatively limited published information specifically about this compound, suggesting it may be a newer synthetic target or primarily used in proprietary research.
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Synthetic Optimization Needs: The multi-step synthesis likely requires optimization for scale-up and cost-effective production.
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Biological Activity Characterization: Comprehensive evaluation of its biological activities appears to be still in development .
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